molecular formula C18H17BrClNO B13630270 1-(3-Bromobenzoyl)-4-(4-chlorophenyl)piperidine

1-(3-Bromobenzoyl)-4-(4-chlorophenyl)piperidine

Katalognummer: B13630270
Molekulargewicht: 378.7 g/mol
InChI-Schlüssel: UPBYGVNLKKSWTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromobenzoyl)-4-(4-chlorophenyl)piperidine is an organic compound that features a piperidine ring substituted with a 3-bromobenzoyl group and a 4-chlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromobenzoyl)-4-(4-chlorophenyl)piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 3-Bromobenzoyl Group: This step involves the acylation of the piperidine ring with 3-bromobenzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the 4-Chlorophenyl Group: The final step involves the substitution reaction where the 4-chlorophenyl group is introduced using a suitable reagent like 4-chlorophenylmagnesium bromide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Bromobenzoyl)-4-(4-chlorophenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromobenzoyl)-4-(4-chlorophenyl)piperidine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a precursor for drug development.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.

    Industrial Applications: It is used in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-Bromobenzoyl)-4-(4-chlorophenyl)piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    1-(3-Bromobenzoyl)-4-phenylpiperidine: Similar structure but lacks the 4-chlorophenyl group.

    1-(4-Chlorobenzoyl)-4-(4-chlorophenyl)piperidine: Similar structure but with a different acyl group.

Uniqueness: 1-(3-Bromobenzoyl)-4-(4-chlorophenyl)piperidine is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and interactions. This combination of substituents can lead to distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C18H17BrClNO

Molekulargewicht

378.7 g/mol

IUPAC-Name

(3-bromophenyl)-[4-(4-chlorophenyl)piperidin-1-yl]methanone

InChI

InChI=1S/C18H17BrClNO/c19-16-3-1-2-15(12-16)18(22)21-10-8-14(9-11-21)13-4-6-17(20)7-5-13/h1-7,12,14H,8-11H2

InChI-Schlüssel

UPBYGVNLKKSWTR-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1C2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.